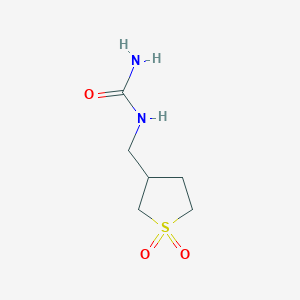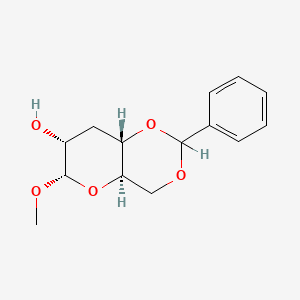![molecular formula C17H16ClF3N4O B2971702 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide CAS No. 856181-88-9](/img/structure/B2971702.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H16ClF3N4O and its molecular weight is 384.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases). PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This means it specifically inhibits the bacterial version of the enzyme without affecting the human version.
Result of Action
The compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This suggests that the compound’s action results in the reduction of certain metabolites in bacteria, which could potentially thwart bacterial growth.
Action Environment
The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus, and chemical genetic studies implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of efflux pumps in bacteria.
Análisis Bioquímico
Biochemical Properties
The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide plays a significant role in biochemical reactions. It exhibits submicromolar inhibition of bacterial Sfp-PPTase, an enzyme essential to bacterial cell viability and virulence . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
In terms of cellular effects, this compound has been found to possess antibacterial activity . It influences cell function by thwarting bacterial growth, particularly in strains such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely tied to its inhibitory effect on the Sfp-PPTase enzyme .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the Sfp-PPTase enzyme . By binding to the active site of the enzyme, it inhibits the enzyme’s function, leading to an attenuation of secondary metabolism in bacteria and a thwarting of bacterial growth .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to maintain its inhibitory effects on the Sfp-PPTase enzyme . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Given its inhibitory effect on the Sfp-PPTase enzyme, it is likely that it interacts with metabolic pathways involving this enzyme .
Propiedades
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIHAKPZNZGBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2971619.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2971621.png)
![3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2971623.png)
![N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}acetamide](/img/structure/B2971624.png)
![1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2971625.png)



![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2971631.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2971632.png)
![8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2971638.png)
![N-(4-butylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2971640.png)

